2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Anticancer Apoptosis Structure-Activity Relationship

2-((4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide (CAS 691366-51-5) is a synthetic small molecule belonging to the 1,2,4-triazole thioacetamide class. Its structure incorporates a 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol core linked via a thioether bridge to an N-benzylacetamide moiety.

Molecular Formula C18H19N5O2S
Molecular Weight 369.44
CAS No. 691366-51-5
Cat. No. B2981832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide
CAS691366-51-5
Molecular FormulaC18H19N5O2S
Molecular Weight369.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H19N5O2S/c1-25-15-9-7-14(8-10-15)17-21-22-18(23(17)19)26-12-16(24)20-11-13-5-3-2-4-6-13/h2-10H,11-12,19H2,1H3,(H,20,24)
InChIKeyFSYMOJMBDAVRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide (CAS 691366-51-5): Procurement-Relevant Structural and Pharmacophoric Profile


2-((4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide (CAS 691366-51-5) is a synthetic small molecule belonging to the 1,2,4-triazole thioacetamide class . Its structure incorporates a 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol core linked via a thioether bridge to an N-benzylacetamide moiety . This compound is primarily distributed as a research chemical for non-human investigations , and its molecular formula is C₁₈H₁₉N₅O₂S with a molecular weight of 369.44 g/mol .

Procurement Risk: Why 2-((4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide Cannot Be Replaced by a Generic 1,2,4-Triazole Analog


Within the 1,2,4-triazole thioacetamide series, even minor modifications to the N-substituent or the aryl group at the triazole 5-position can profoundly alter target affinity, selectivity, and pharmacokinetic behavior [1]. For example, substituting the N-benzyl group with an N-phenyl group can shift activity from anticancer to tyrosinase inhibition [1][2]. Similarly, replacing the 4-methoxyphenyl with a cyclohexyl or pyridinyl group drastically changes lipophilicity and predicted metabolic stability [1]. Therefore, interchanging this specific compound with a close analog without rigorous comparative validation risks nullifying established structure-activity relationships (SAR) and compromising experimental reproducibility in ongoing research programs [1].

Quantitative Differentiation Evidence for 2-((4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide vs. Closest Analogs


Antiproliferative Activity Spectrum: N-Benzyl vs. N-Phenyl Substitution Patterns in Triazole Thioacetamides

In a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives evaluated for antiproliferative activity, compounds with N-benzyl substitution (the chemotype of CAS 691366-51-5) demonstrated a distinct activity profile compared to those with N-phenyl substitution. Specifically, compound 18 (an N-benzyl derivative with a 4-methoxyphenyl group on the triazole ring) exhibited an IC₅₀ of 5.96 µM against PC-3 (prostate cancer) cells, whereas the most potent N-phenyl analog in the same study (compound 9k) showed an IC₅₀ of 0.0048 µM against a different target (tyrosinase) [1][2]. This indicates that the N-benzyl group, while not always yielding the most potent inhibitor, directs activity toward anticancer pathways rather than tyrosinase inhibition, a critical differentiation for researchers selecting compounds for oncology-focused screening cascades [1][2].

Anticancer Apoptosis Structure-Activity Relationship

Urease Inhibition Potential: The 4-Methoxyphenyl Substituent Confers Superior Activity Over Other Aryl Groups

A study of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones demonstrated that the 4-methoxyphenyl substituent (present in CAS 691366-51-5) is critical for urease inhibition. While the exact compound was not tested, the parent thiol (4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) showed potent urease inhibition with an IC₅₀ of 12.5 ± 0.8 µM, significantly more active than the unsubstituted phenyl analog (IC₅₀ > 100 µM) [1]. Given that the thioacetamide derivative retains the 4-methoxyphenyl pharmacophore, it is predicted to maintain or enhance this activity relative to the parent thiol, a feature not replicable with analogs bearing other aryl groups such as phenyl or 4-chlorophenyl [1].

Urease Inhibition Anti-bacterial Structure-Activity Relationship

Predicted Pharmacokinetic Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Ester and Acid Analogs

Computational comparison of the target compound with its closest commercially available analogs reveals significant differences in predicted ADME properties. The target N-benzylacetamide has a predicted LogP of ~2.8 and 3 hydrogen bond donors, whereas the isopropyl ester analog (CAS 573951-09-4) has a LogP of ~2.1 and 2 donors, and the carboxylic acid analog (CAS 305336-66-7) has a LogP of ~0.5 and 4 donors [1]. These differences suggest that the N-benzylacetamide offers a balanced lipophilicity profile for membrane permeability while maintaining moderate solubility, positioning it as a superior starting point for lead optimization compared to the more polar acid or the less functionalized ester [1].

Drug-likeness ADME Physicochemical Properties

Synthetic Accessibility and Scalability: A Convergent Route Advantage Over Heterocycle-Fused Analogs

The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide proceeds via a convergent two-step sequence: S-alkylation of the commercially available 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-benzylacetamide under basic conditions [1]. This is in contrast to more complex analogs such as 3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives, which require a separate cyclocondensation step with aromatic acids, resulting in lower overall yields (typically 40-60%) and more challenging purification [1]. The simpler thioether linkage in CAS 691366-51-5 thus supports higher synthetic throughput and lower procurement costs for bulk quantities needed in extended SAR studies .

Synthetic Chemistry Scalability Cost of Goods

Optimal Use Cases for 2-((4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide Based on Quantitative Differentiation Evidence


Oncology Drug Discovery: Hit-to-Lead Expansion Around a Low Micromolar Anticancer Scaffold

Given the demonstrated low micromolar activity of the N-benzylacetamide chemotype against multiple cancer cell lines (PC-3, A549, K-562) [1], this compound serves as an ideal starting point for medicinal chemistry optimization in oncology programs. Its balanced lipophilicity (LogP ~2.8) suggests adequate cell permeability, while the presence of multiple hydrogen bond donors allows for systematic SAR exploration to improve potency and selectivity [1].

Anti-Infective Research: Urease-Targeted Antibacterial Agent Development

The 4-methoxyphenyl substituent has been empirically linked to potent urease inhibition (IC₅₀ ~12.5 µM for the parent thiol) [1]. This compound is a strong candidate for developing novel therapeutics against urease-producing pathogens like Helicobacter pylori, where inhibition of urease is a validated strategy to reduce bacterial survival in the acidic stomach environment [1].

Chemical Biology Probe for Apoptosis Pathway Dissection

The compound's ability to induce apoptosis in cancer cells, as inferred from the activity of its close structural analogs [1], makes it a valuable chemical probe for studying intrinsic apoptotic pathways. Its thioether linkage may also serve as a handle for future probe derivatization, such as the introduction of affinity tags or fluorescent reporters [1].

Comparative Pharmacology: Tool Compound for Benchmarking N-Substituent Effects in Triazole Series

Because of the clear target engagement switch observed between N-benzyl (anticancer) and N-phenyl (anti-tyrosinase) derivatives [1][2], this compound is an essential control in any comprehensive SAR study aiming to map the pharmacological space of triazole thioacetamides. Its inclusion in screening panels allows researchers to deconvolute the contribution of the N-substituent to biological activity [1][2].

Quote Request

Request a Quote for 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.